molecular formula C21H24N4O3 B12238225 2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

Cat. No.: B12238225
M. Wt: 380.4 g/mol
InChI Key: XDKJACWTSYNDTP-UHFFFAOYSA-N
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Description

2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzopyran moiety, a pyrrolopyrrole core, and a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the benzopyran moiety through cyclization reactionsCommon reagents used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The benzopyran moiety may interact with enzymes or receptors, modulating their activity. The pyrrolopyrrole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity. The methoxypyrimidine group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is unique due to its combination of structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H24N4O3/c1-27-19-6-7-22-21(23-19)25-11-16-9-24(10-17(16)12-25)20(26)15-8-14-4-2-3-5-18(14)28-13-15/h2-7,15-17H,8-13H2,1H3

InChI Key

XDKJACWTSYNDTP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CC5=CC=CC=C5OC4

Origin of Product

United States

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